molecular formula C15H24N2O3 B3001716 N,N-diisopropyl-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034360-70-6

N,N-diisopropyl-2-(2-methoxyethoxy)isonicotinamide

Cat. No. B3001716
CAS RN: 2034360-70-6
M. Wt: 280.368
InChI Key: MSLJOSGFTPOADL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions. For instance, N,N-Diisopropylethylamine is traditionally prepared by the alkylation of diisopropylamine with diethyl sulfate . Another related compound, “N-(2-hydroxypropyl)-2-(2-methoxyethoxy)isonicotinamide”, involves a multi-step process that begins with the reaction of phenanthridone with dimethylformamide dimethylacetal.

Mechanism of Action

The mechanism of action of N,N-diisopropyl-2-(2-methoxyethoxy)isonicotinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the cell membrane of certain microorganisms, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of cellular metabolism. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

N,N-diisopropyl-2-(2-methoxyethoxy)isonicotinamide has several advantages for use in laboratory experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its low solubility in water and limited stability in certain conditions.

Future Directions

There are several future directions for research on N,N-diisopropyl-2-(2-methoxyethoxy)isonicotinamide, including further studies on its potential anticancer and antimicrobial properties, as well as investigations into its mechanism of action and potential side effects. Additionally, there may be potential applications for this compound in other fields, such as agriculture and environmental science. Overall, this compound shows great promise as a versatile and potent chemical compound for use in scientific research.

Synthesis Methods

N,N-diisopropyl-2-(2-methoxyethoxy)isonicotinamide can be synthesized through a multistep process involving the reaction of isonicotinic acid with isopropylamine, followed by the reaction with 2-methoxyethanol. The resulting compound is then purified through recrystallization to obtain pure this compound. The synthesis method has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

N,N-diisopropyl-2-(2-methoxyethoxy)isonicotinamide has been extensively studied for its potential applications in various scientific research fields. In particular, it has been shown to exhibit promising anticancer properties, making it a potential candidate for the development of new cancer treatments. This compound has also been studied for its antimicrobial properties, with research indicating that it may be effective against a range of bacterial and fungal infections.

properties

IUPAC Name

2-(2-methoxyethoxy)-N,N-di(propan-2-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-11(2)17(12(3)4)15(18)13-6-7-16-14(10-13)20-9-8-19-5/h6-7,10-12H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLJOSGFTPOADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=NC=C1)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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